molecular formula C29H22N6OS B420112 N'-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide CAS No. 402840-88-4

N'-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Cat. No.: B420112
CAS No.: 402840-88-4
M. Wt: 502.6g/mol
InChI Key: AYHJJNZHKYWRNR-UXHLAJHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of multiple aromatic rings and heteroatoms in its structure makes it a compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,3-diphenylpyrazole-4-carbaldehyde with 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvent recycling, and continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N'-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N'-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N'-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Properties

CAS No.

402840-88-4

Molecular Formula

C29H22N6OS

Molecular Weight

502.6g/mol

IUPAC Name

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C29H22N6OS/c1-20-25-17-26(37-29(25)35(32-20)24-15-9-4-10-16-24)28(36)31-30-18-22-19-34(23-13-7-3-8-14-23)33-27(22)21-11-5-2-6-12-21/h2-19H,1H3,(H,31,36)/b30-18+

InChI Key

AYHJJNZHKYWRNR-UXHLAJHPSA-N

SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Isomeric SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N/N=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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